![molecular formula C8H14N2O B11747232 1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine](/img/structure/B11747232.png)
1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine is an organic compound with a unique structure that includes a morpholine ring substituted with a prop-2-yn-1-yl group
Preparation Methods
The synthesis of 1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine can be achieved through several routes. One common method involves the reaction of morpholine with propargyl bromide under basic conditions to form 4-(prop-2-yn-1-yl)morpholine. This intermediate can then be further reacted with formaldehyde and ammonia to yield the final product .
Chemical Reactions Analysis
1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Scientific Research Applications
1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine can be compared with similar compounds such as:
4-(Prop-2-yn-1-yl)morpholine: This compound shares a similar structure but lacks the methanamine group, resulting in different chemical and biological properties.
1-(Morpholin-4-yl)prop-2-yn-1-one: Another related compound with a ketone group instead of the methanamine group, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4-prop-2-ynylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-2-3-10-4-5-11-8(6-9)7-10/h1,8H,3-7,9H2 |
InChI Key |
QWKCINFXRFBRCU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCOC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747149.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11747159.png)
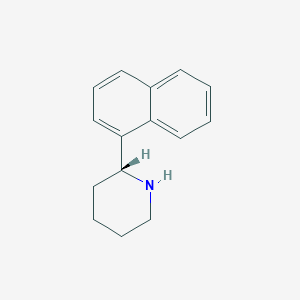
![2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11747176.png)
![1-(difluoromethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747179.png)
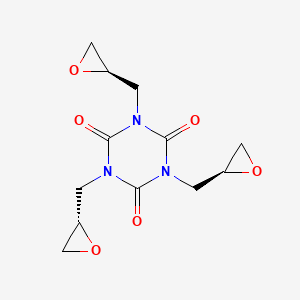
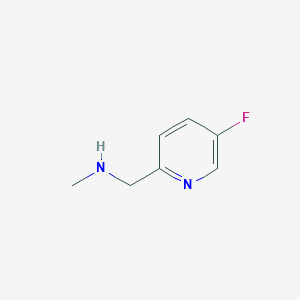
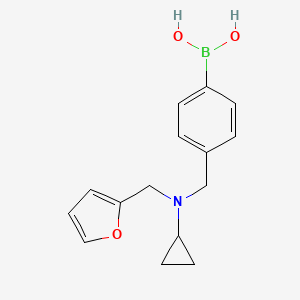
![5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11747193.png)
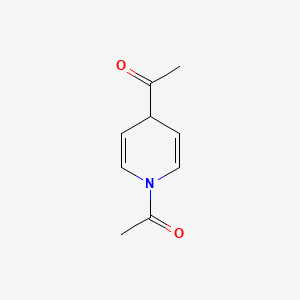
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747210.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747216.png)
![1-(2-fluoroethyl)-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747220.png)
![1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11747226.png)
